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molecular formula C11H12OS B8606188 5,8-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one

5,8-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one

Cat. No. B8606188
M. Wt: 192.28 g/mol
InChI Key: VKRLNXMTLHGMRV-UHFFFAOYSA-N
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Patent
US06297196B1

Procedure details

At −10° C., 100 g (0.48 mol) of 3-[(2,5-dimethylphenyl)thio]propanoic acid were dissolved in 2200 ml of conc. sulfuric acid. The reaction solution was stirred at room temperature for 1 h and then poured onto crushed ice. The aqueous solution was extracted with a diethyl ether/hexane mixture (1:9) (6×500 ml). The combined organic phases were dried over MgSO4 and concentrated completely using a rotary evaporator.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[S:9][CH2:10][CH2:11][C:12]([OH:14])=O>S(=O)(=O)(O)O>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]2[C:4]=1[C:12](=[O:14])[CH2:11][CH2:10][S:9]2

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)SCCC(=O)O
Name
Quantity
2200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with a diethyl ether/hexane mixture (1:9) (6×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated completely
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=C2C(CCSC2=C(C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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